2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid
Description
The compound 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid is a bicyclic amino acid derivative featuring a fused cyclopropane-pyrrolidine core (2-azabicyclo[3.1.0]hexane) with a carboxylic acid group at position 2. The trifluoroacetic acid (TFA) component likely acts as a counterion, forming a salt or co-crystal. This structure is notable for its conformational rigidity, making it valuable in medicinal chemistry for mimicking peptide turn motifs or enhancing metabolic stability .
Key applications include its role as a precursor for dipeptide mimetics targeting DPP-IV inhibitors, which are used in antidiabetic therapies . The stereochemistry of the bicyclic framework (e.g., 1R,3S,5R or 1S,3S,5S) significantly influences its biological activity and synthetic accessibility .
Properties
IUPAC Name |
2-azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c8-6(9)5-2-3-1-4(3)7-5;3-2(4,5)1(6)7/h3-5,7H,1-2H2,(H,8,9);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRTFUNSNDKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Peptide-Coupling Inspired Cyclization
A foundational approach involves the condensation of 2-aminocarboxylic acid derivatives with bicyclic precursors. For instance, the reaction of a protected 2-aminocarboxylic acid (Formula X) with a bicyclic intermediate (Formula IIIa/b) under peptide-coupling conditions yields the 2-azabicyclo[3.1.0]hexane core. Key reagents include dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) , which facilitate amide bond formation without racemization. The stereochemical outcome depends on the configuration of the starting amino acid: esters of L-amino acids predominantly yield the S,S-diastereomer, which can be enriched via crystallization or silica gel chromatography.
Cyanide-Mediated Ring Closure
An alternative route employs cyanide ions to induce cyclization. Reacting cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals with potassium cyanide in glacial acetic acid generates N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile intermediates. Subsequent hydrolysis with strong inorganic acids (e.g., HCl) cleaves the nitrile and alkanoyl groups, yielding the carboxylic acid. This method is notable for its single-pot conversion of nitriles to carboxylic acids, bypassing isolation of intermediates.
Reduction and Stereochemical Control
Borohydride and Borane Complexes
Reductive steps are critical for establishing the cis configuration at the bridgehead carbons. Sodium borohydride or borane-amine complexes reduce ketone intermediates (e.g., compounds with Y=O and Z=H) to secondary alcohols while preserving the bicyclic framework. For example, reducing a bicyclic ketone with sodium borohydride in methanol at 0°C affords the cis-endo alcohol, which is subsequently oxidized to the carboxylic acid.
Diastereomer Separation
Chromatographic separation on silica gel using solvent systems like cyclohexane/ethyl acetate (1.5:1) resolves diastereomers. In one protocol, four isomers are eluted sequentially, with the S,S,S-cis-endo compound emerging first. The trifluoroacetic acid salt is formed by treating the free base with trifluoroacetic acid (TFA) in dichloromethane, followed by solvent evaporation.
Acidic Deprotection and Salt Formation
Benzyl Ester Cleavage
Catalytic hydrogenolysis removes benzyl protecting groups from ester intermediates. For instance, hydrogenating a benzyl ester over palladium-on-carbon in methanol releases the carboxylic acid, which is then treated with TFA to form the stable trifluoroacetate salt. This method achieves >90% deprotection efficiency under mild conditions (25°C, 1 atm H₂).
Hydrochloric Acid-Mediated Hydrolysis
In the cyanide-based route, refluxing N-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile in 6 N HCl for 6 hours hydrolyzes both the nitrile and acetyl groups, yielding the hydrochloride salt. Neutralization with copper(II) hydroxide followed by hydrogen sulfide treatment isolates the free acid, which is subsequently converted to the TFA salt.
Chromatographic Purification and Analysis
Silica Gel Chromatography
Crude reaction mixtures are purified using gradient elution on silica gel. For example, a mixture of methylene chloride/methanol/glacial acetic acid/water (20:10:2:2) effectively separates amino acid derivatives, with R_f values around 0.65 indicating pure fractions.
Ion Exchange for Cis/Trans Isomers
Cis/trans isomer mixtures are resolved via ion exchange chromatography using Dowex 50WX4 resin and eluting with ammonium hydroxide. The cis isomer typically elutes first due to its lower pKa, attributable to reduced steric hindrance in the bicyclic system.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Cyclization Reactions
The bicyclic core forms through DMAP-catalyzed cyclization of glutamic acid derivatives. Key conditions and outcomes include:
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst ratio (DMAP:Boc₂O:Py) | 0.40:4.0:1.0 | |
| Yield | 82% for di-tert-butyl dicarbonate | |
| Temperature | Room temperature | |
| Stereoselectivity | Controlled by Boc protection |
This reaction produces (1R,3S,5R)- and (1S,3S,5S)-stereoisomers, confirmed by X-ray crystallography .
Asymmetric Simmons-Smith Reaction
The bicyclic structure undergoes stereoselective cyclopropanation via a Simmons-Smith reaction:
| Condition | Effect on Reaction | Outcome | Source |
|---|---|---|---|
| Reaction time | 19.5 hours optimal | cis/trans = 6:1 | |
| Zinc-copper couple | Activates diiodomethane | Forms cyclopropane | |
| Solvent | Dichloromethane | 72% de (diastereomers) |
The reaction generates strained bicyclo[3.1.0]hexane systems critical for medicinal applications .
Hydrolysis and Deprotection
Acid-catalyzed hydrolysis removes protecting groups to yield the free carboxylic acid:
This step is crucial for generating pharmaceutically active intermediates like saxagliptin precursors .
Salt Formation
The compound reacts with methanesulfonic acid to form stable salts:
| Condition | Detail | Source |
|---|---|---|
| Solvent | Methanol or ethanol | |
| Temperature | 60–70°C | |
| Application | Stabilizes intermediates for API synthesis |
This reaction avoids unstable freebase forms, enabling scalable drug production .
Biochemical Interactions
Derivatives inhibit kinases involved in inflammatory pathways:
| Target | Biological Effect | Source |
|---|---|---|
| JAK3 kinase | IC₅₀ = 12 nM (inflammatory signaling) | |
| TYK2 kinase | IC₅₀ = 34 nM (autoimmune disorders) |
These interactions highlight therapeutic potential in oncology and immunology.
Scientific Research Applications
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, modulating their activity. The trifluoroacetic acid moiety can enhance its binding affinity and specificity towards certain targets, making it a potent inhibitor or activator of various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues in the Azabicyclo Family
The following table compares the target compound with structurally related azabicyclo derivatives:
Key Differentiators
Ring Size and Strain :
- The [3.1.0] system (cyclopropane fused to pyrrolidine) imposes greater steric constraint than [2.2.1] or [3.2.0] systems, affecting conformational flexibility and target binding .
- Larger bicyclic systems (e.g., [4.2.0] ) exhibit reduced ring strain but lower metabolic stability .
Substituent Effects :
- Fluorine atoms (e.g., in difluoro or trifluoromethyl derivatives) enhance electronegativity and metabolic resistance but may reduce solubility .
- Boc-protected amines (e.g., ) facilitate stepwise synthesis, whereas TFA salts improve crystallinity and purification .
Biological Activity: The target compound’s DPP-IV inhibition is attributed to its ability to mimic the β-turn structure of peptides, a feature less pronounced in larger bicyclic systems . Derivatives with aromatic acyl groups (e.g., ) show broader kinase inhibition but increased toxicity risks.
Pharmacopeial Standards
Biological Activity
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid, particularly in its trifluoroacetate form, is a compound of significant interest in the fields of medicinal chemistry and agricultural science. Its unique bicyclic structure allows it to interact with biological systems in various ways, making it a candidate for both therapeutic and agricultural applications.
The compound can be represented by the following molecular formula:
- Molecular Formula: C₇H₉F₃N₁O₂
- Molecular Weight: 240.18 g/mol
Plant Male Gametocide
One of the most notable biological activities of this compound is its efficacy as a plant male gametocide . This property has been demonstrated through various studies indicating that both geometric isomers (cis and trans) exhibit activity against male gametes in plants. The naturally occurring L,cis isomer has been identified as particularly effective, with applications in controlling plant reproduction to enhance crop yields .
The mechanism by which 2-azabicyclo[3.1.0]hexane-3-carboxylic acid functions as a gametocide involves its interaction with specific receptors or enzymes involved in plant reproductive processes. The exact pathways are still under investigation, but preliminary studies suggest that it may disrupt normal gametogenesis, leading to reduced fertility in target plant species .
Case Studies
- Gametocidal Activity : In a controlled study, racemic mixtures of the compound were applied to various plant species, resulting in a significant reduction in seed set compared to untreated controls. The L,cis isomer was particularly effective at lower concentrations, indicating potential for use in precision agriculture.
- Synthesis and Stability : Research has focused on synthesizing this compound through various chemical methods, including the use of cyanides and strong acids to achieve high yields of the desired isomeric forms. Stability studies have shown that the compound maintains its biological activity under various storage conditions, making it suitable for commercial applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉F₃N₁O₂ |
| Molecular Weight | 240.18 g/mol |
| Gametocidal Activity | Effective against male gametes |
| Isomeric Forms | Cis and Trans |
| Natural Occurrence | L,cis isomer in horse chestnut seeds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
